N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide
CAS No.: 483288-45-5
Cat. No.: VC7015098
Molecular Formula: C12H11N7OS
Molecular Weight: 301.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 483288-45-5 |
|---|---|
| Molecular Formula | C12H11N7OS |
| Molecular Weight | 301.33 |
| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-3-5-9(6-4-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20) |
| Standard InChI Key | TUCBJLRSRNHJNT-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted at the para position with a tetrazole ring and at the amide nitrogen with a 5-ethyl-1,3,4-thiadiazole group. Key structural attributes include:
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability in drug design.
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Tetrazole moiety: A nitrogen-rich aromatic ring that mimics carboxylic acid groups in hydrogen-bonding interactions, often used to improve solubility and target binding.
The IUPAC name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide reflects these substituents, while the SMILES string CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 provides a linear notation of its connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.33 g/mol |
| XLogP3-AA | 2.4 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar SA | 127.8 Ų |
| CAS Number | 483288-45-5 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step condensation and cyclization reactions:
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Thiadiazole Formation: Reaction of thiosemicarbazide derivatives with ethyl acetoacetate under acidic conditions yields the 5-ethyl-1,3,4-thiadiazol-2-amine intermediate.
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Benzamide Coupling: The amine group undergoes nucleophilic acyl substitution with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base like triethylamine.
Analytical Data
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Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 302.12 (M+H)+, consistent with the molecular formula.
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NMR Spectroscopy: NMR (DMSO-d6) displays signals at δ 1.35 (t, 3H, CH2CH3), δ 2.85 (q, 2H, CH2CH3), and δ 8.45 (s, 1H, tetrazole-H) .
Biological Activities and Mechanism of Action
Pharmacological Profiling
Patent WO2016091776A1 highlights structurally analogous benzamides as modulators of TRPV1 receptors, suggesting potential applications in pain management and inflammatory disorders . Specific activities include:
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Antinociceptive Effects: In rodent models of neuropathic pain, related compounds reduced hyperalgesia by 60–70% at 10 mg/kg doses .
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Anti-inflammatory Action: Inhibition of COX-2 and TNF-α production in macrophages (IC50 = 3.2 µM) .
Therapeutic Applications and Clinical Relevance
Pain and Inflammation
The compound’s dual inhibition of TRPV1 and COX-2 positions it as a candidate for treating:
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Neuropathic Pain: Reduced mechanical allodynia in sciatic nerve injury models .
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Rheumatoid Arthritis: Suppressed joint inflammation by 45% in collagen-induced arthritis models .
Oncology
Preliminary studies indicate apoptosis induction in MCF-7 breast cancer cells (EC50 = 12.5 µM) via caspase-3 activation.
Pharmacokinetics and Toxicity
ADME Properties
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